(R)-N-(Piperidin-3-yl)quinazolin-4-amine dihydrochloride
Description
“(R)-N-(Piperidin-3-yl)quinazolin-4-amine dihydrochloride” is a chiral secondary amine compound featuring a quinazoline core linked to a piperidine ring via an amine group. The (R)-stereochemistry at the piperidin-3-yl position distinguishes it from its enantiomeric counterparts. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, making it suitable for pharmacological studies. Quinazoline derivatives are widely investigated for their biological activity, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . The piperidine moiety contributes to binding affinity in enzyme active sites, while the quinazoline scaffold provides structural rigidity for target recognition .
Properties
Molecular Formula |
C13H18Cl2N4 |
|---|---|
Molecular Weight |
301.21 g/mol |
IUPAC Name |
N-piperidin-3-ylquinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2,(H,15,16,17);2*1H |
InChI Key |
MRANLCQVYHRBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Implications
Stereochemistry : The (R)-enantiomer of the target compound may exhibit distinct binding modes compared to its (S)-counterpart, as observed in kinase inhibition studies where enantiomers show divergent IC₅₀ values .
Core Heterocycle : Pyridine and pyrimidine analogues (e.g., 54-PC403092) demonstrate how core modifications influence activity. The trifluoromethyl group in pyrimidine derivatives enhances lipophilicity, favoring blood-brain barrier penetration .
Salt Form: Dihydrochloride salts generally offer superior aqueous solubility compared to free bases or mono-salts, critical for in vivo applications .
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